

Application Notes: Preparation and Use of MTT Solutions for Cell Viability Assays

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Compound of Interest

Compound Name: MTTB

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Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell viability, proliferation, and cytotoxicity.^[1] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.^{[2][3]} This conversion is carried out by mitochondrial dehydrogenases, primarily in metabolically active, viable cells.^[4] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified by measuring the absorbance with a spectrophotometer.^[1]

Proper preparation of the MTT stock and working solutions is critical for obtaining accurate and reproducible results. These application notes provide detailed protocols for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the preparation and use of MTT solutions.

Table 1: MTT Stock Solution

Parameter	Value	Notes	Citations
Recommended Concentration	5 mg/mL	A 12 mM solution is also commonly used.	[1] [2] [3] [5]
Recommended Solvent	Phosphate-Buffered Saline (PBS), pH 7.4	Dulbecco's PBS (DPBS) is also suitable.	[1] [3] [6]
Solubility	Water (10 mg/mL), Ethanol (20 mg/mL)	PBS or culture media is preferred for biological assays.	[1] [2] [5] [7]
Storage Temperature	-20°C (Long-term) or 4°C (Short-term)	Protect from light.	[1] [3] [5] [6]
Long-term Stability	≥ 6 months at -20°C	Avoid repeated freeze-thaw cycles.	[1] [2] [5]
Short-term Stability	Up to 4 weeks at 4°C	Storage at 4°C for longer may lead to decomposition.	[8] [9] [10] [11]

Table 2: MTT Working Solution & Assay Parameters

Parameter	Value	Notes	Citations
Final Concentration in Well	0.5 mg/mL	Typically achieved by a 1:10 dilution of a 5 mg/mL stock.	[12] [13] [14]
Volume of Stock Added	10 µL of 5 mg/mL stock per 100 µL of medium	The volume should be ~10% of the total culture volume.	[12] [14]
Incubation Time with Cells	2 - 4 hours	Time is cell-type dependent and should be optimized.	[6]
Incubation Conditions	37°C, 5% CO ₂	Same conditions as for cell culture.	[12]
Solubilization Agent	DMSO, SDS-HCl, or acidified isopropanol	DMSO is a common and effective choice.	[1] [9] [12]
Absorbance Reading	570 nm	A reference wavelength >650 nm can be used to reduce background.	[5] [6] [12]

Experimental Protocols

Protocol 1: Preparation of MTT Stock Solution (5 mg/mL)

This protocol describes the preparation of a 5 mg/mL MTT stock solution, which is the most commonly used concentration.

Materials:

- MTT powder (CAS 298-93-1)
- Sterile, 1X Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile conical tubes (15 mL or 50 mL)

- Vortex mixer or sonicator
- Sterile 0.2 μm syringe filter
- Sterile, light-protective storage tubes (e.g., amber microcentrifuge tubes)

Procedure:

- **Weighing MTT:** In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of MTT powder. For example, to make 10 mL of a 5 mg/mL solution, weigh 50 mg of MTT.
- **Dissolving MTT:** Add the MTT powder to a sterile conical tube. Add the appropriate volume of sterile PBS (e.g., 10 mL).
- **Mixing:** Tightly cap the tube and mix thoroughly by vortexing or sonicating until the MTT is completely dissolved.[\[1\]](#)[\[5\]](#) The solution should be a clear, yellow color.
- **Sterilization:** To ensure sterility and remove any undissolved particulates, filter the solution through a 0.2 μm syringe filter into a new sterile conical tube.[\[3\]](#)[\[6\]](#)
- **Aliquoting and Storage:** Aliquot the sterile MTT stock solution into smaller, single-use volumes in light-protective tubes. Store the aliquots at -20°C for long-term use (stable for at least 6 months).[\[1\]](#)[\[2\]](#)[\[5\]](#) For immediate or frequent use, the solution can be stored at 4°C for up to four weeks, protected from light.[\[8\]](#)[\[11\]](#)

Note: MTT is light-sensitive. All steps involving the MTT solution should be performed with minimal exposure to light.[\[3\]](#)[\[12\]](#)

Protocol 2: Preparation of MTT Working Solution and Use in Assay

The MTT working solution is typically prepared fresh for each experiment by diluting the stock solution directly into the cell culture wells.

Materials:

- Cells seeded in a 96-well plate

- Prepared MTT Stock Solution (5 mg/mL)
- Appropriate cell culture medium
- Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
- Multichannel pipette
- Plate shaker (orbital)
- Microplate reader

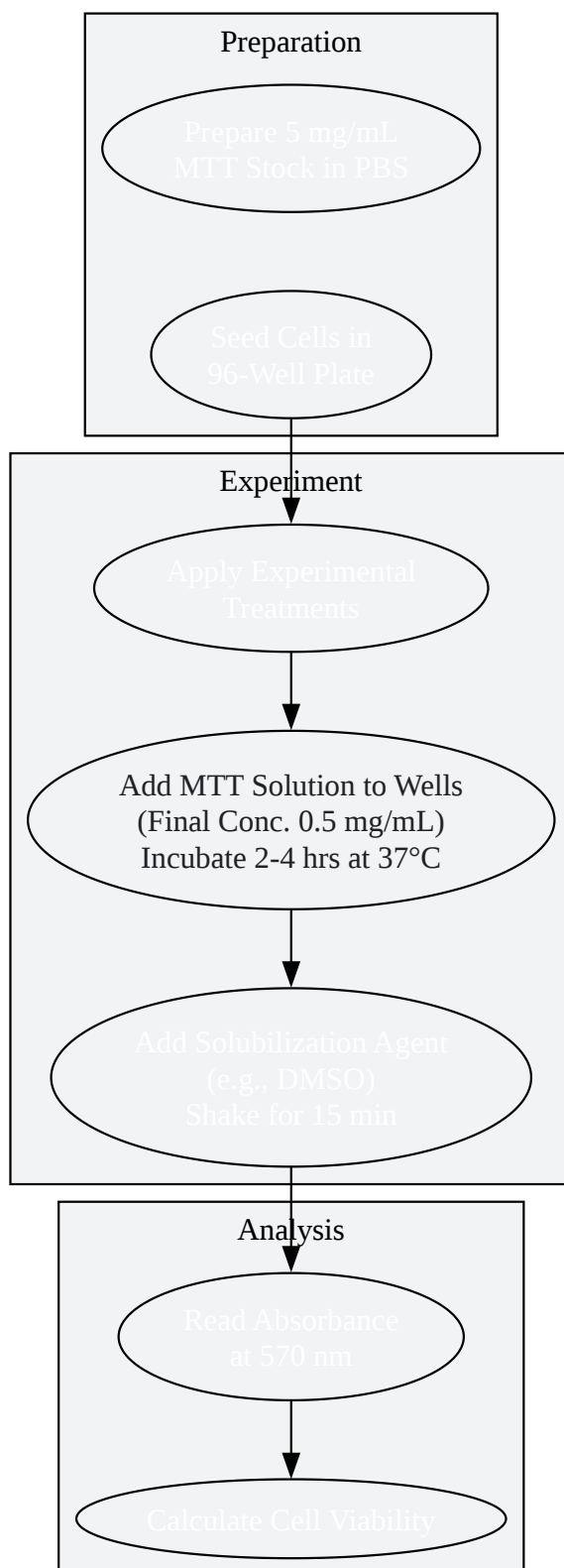
Procedure:

- Cell Culture: Seed cells in a 96-well plate at a predetermined optimal density and culture them with the compounds to be tested for the desired duration.
- Preparation for MTT Addition: After the treatment period, bring the 5 mg/mL MTT stock solution to room temperature, protected from light.
- Adding MTT Working Solution: Add 10 μ L of the 5 mg/mL MTT stock solution directly to each well containing 100 μ L of cell culture medium.[\[12\]](#) This results in a final MTT concentration of approximately 0.45-0.5 mg/mL. Mix gently by tapping the plate.
 - Control Wells: Include control wells containing medium and MTT but no cells to serve as a background blank.[\[2\]](#)[\[8\]](#)
- Incubation: Return the plate to the cell culture incubator (37°C, 5% CO₂) and incubate for 2 to 4 hours.[\[6\]](#) During this time, viable cells will reduce the MTT, forming visible purple formazan crystals.
- Formazan Solubilization:
 - For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.[\[5\]](#) Add 100-150 μ L of DMSO to each well.[\[12\]](#)
 - For Suspension Cells: Add 100 μ L of a solubilization solution (e.g., SDS-HCl) directly to each well.[\[8\]](#) Alternatively, centrifuge the plate, carefully remove the supernatant, and then

add DMSO.[9]

- Dissolving Crystals: Place the plate on an orbital shaker for 15 minutes in the dark to ensure the formazan crystals are completely dissolved.[5][12] The solution should turn a uniform purple color.
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[5][12] Readings should be taken within one hour of solubilization.[5]
- Data Analysis: Subtract the average absorbance of the blank control wells from the absorbance of the experimental wells. Cell viability is typically expressed as a percentage relative to an untreated control group.

Visualized Workflow



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Caption: Workflow diagram for the MTT cell viability assay.

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- To cite this document: BenchChem. [Application Notes: Preparation and Use of MTT Solutions for Cell Viability Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193148#how-to-prepare-mtt-stock-solution-and-working-solution]

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